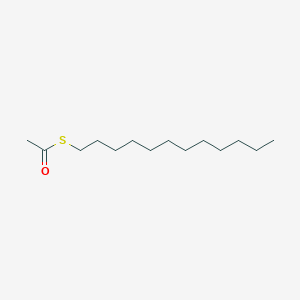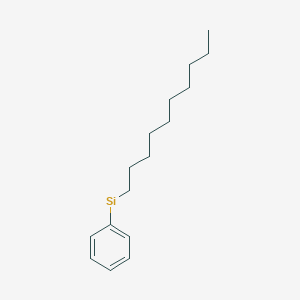![molecular formula C10H16O3 B14717281 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol CAS No. 14092-30-9](/img/structure/B14717281.png)
5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol is a chemical compound with the molecular formula C10H16O3 It is characterized by the presence of an oxane ring (tetrahydropyran) attached to a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol typically involves the reaction of an appropriate alkyne with an oxane derivative. One common method is the alkylation of 2-oxanone with a pentynol derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol involves its interaction with specific molecular targets. The oxane ring and pentynol chain can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Tetrahydro-2H-pyran-2-yl)oxy]pent-2-ynal
- 5-[(Oxan-2-yl)oxy]pentan-1-ol
Uniqueness
5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol is unique due to its specific structure, which combines an oxane ring with a pentynol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
14092-30-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C10H16O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h9-11H,2-3,6-8H2,1H3 |
InChI Key |
MQDWIKCPFSTYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCOC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







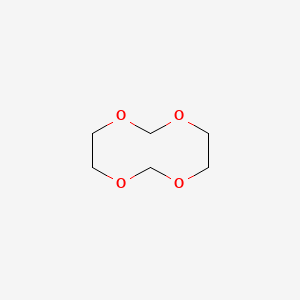
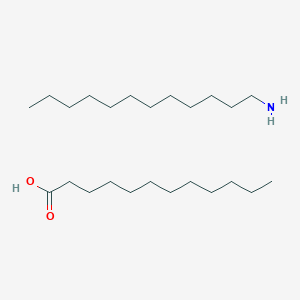
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
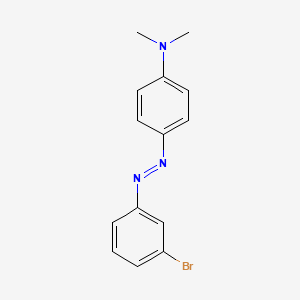

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
